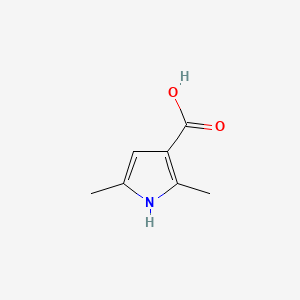

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159223. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)5(2)8-4/h3,8H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVWTJFVFQVCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303586 | |

| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57338-76-8 | |

| Record name | 57338-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The presence of methyl groups at positions 2 and 5, along with a carboxylic acid at position 3, provides a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The synthesis of this compound is typically achieved through a two-step process: the formation of a pyrrole ester via the Knorr pyrrole synthesis, followed by hydrolysis to the desired carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is primarily accomplished through a two-step reaction sequence. The first step involves the Knorr pyrrole synthesis to form Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This is followed by the saponification (hydrolysis) of the ester to yield the final carboxylic acid product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Knorr Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[1][2] Due to the instability of α-amino-ketones, they are typically generated in situ from the corresponding α-oximino-ketone by reduction with zinc dust in acetic acid.[1][3]

Reaction:

α-Amino-3-oxobutane + Ethyl acetoacetate → Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Caption: Workflow for the Knorr synthesis of the intermediate ester.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Ethyl acetoacetate | 130.14 | 26.0 g | 0.20 |

| Sodium nitrite | 69.00 | 7.0 g | 0.10 |

| Glacial acetic acid | 60.05 | 100 mL | - |

| Zinc dust | 65.38 | 15.0 g | 0.23 |

| Ethanol | 46.07 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (13.0 g, 0.10 mol) in 50 mL of glacial acetic acid.

-

Cool the mixture to 5-10 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (7.0 g, 0.10 mol) in 15 mL of water via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. This forms the ethyl 2-oximinoacetoacetate.

-

To this mixture, add the remaining ethyl acetoacetate (13.0 g, 0.10 mol).

-

Gradually add zinc dust (15.0 g, 0.23 mol) in small portions, keeping the temperature below 40 °C. The reaction is exothermic.

-

After the zinc addition is complete, heat the mixture to reflux for 1 hour.[4]

-

Pour the hot mixture into 500 mL of ice-water.

-

Collect the precipitated crude product by vacuum filtration and wash with water.

-

Recrystallize the crude product from ethanol to yield pure Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Quantitative Data (Representative):

| Product | Appearance | Yield | Melting Point (°C) |

| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | White to pale yellow solid | 60-70% | 120-122 |

Step 2: Saponification of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The hydrolysis of the ethyl ester to the carboxylic acid is achieved by heating with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of alcohol and water. Subsequent acidification precipitates the final product.

Reaction:

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate + NaOH → this compound

Caption: Workflow for the saponification of the ester to the final acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | 10.0 g | 0.06 |

| Sodium hydroxide | 40.00 | 4.8 g | 0.12 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

| Hydrochloric acid (concentrated) | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (10.0 g, 0.06 mol) in 100 mL of ethanol.

-

Add a solution of sodium hydroxide (4.8 g, 0.12 mol) in 50 mL of water.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water.

-

Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry in a vacuum oven to yield this compound.

Quantitative Data (Representative):

| Product | Appearance | Yield | Melting Point (°C) |

| This compound | Off-white to light brown solid | 85-95% | 198-200 |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table of Physicochemical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molar Mass | 139.15 g/mol [5] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | |

| 11.5-12.5 (br s, 1H, COOH) | |

| 10.5-11.5 (br s, 1H, NH) | |

| 5.7 (s, 1H, pyrrole-H) | |

| 2.2 (s, 3H, CH₃) | |

| 2.1 (s, 3H, CH₃) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | |

| 166.0 (C=O) | |

| 129.0 (C) | |

| 125.0 (C) | |

| 115.0 (C) | |

| 108.0 (CH) | |

| 12.5 (CH₃) | |

| 12.0 (CH₃) | |

| FTIR (KBr) ν (cm⁻¹) | |

| 3300-2500 (br, O-H stretch) | |

| 3250 (N-H stretch) | |

| 1680 (C=O stretch) | |

| 1580 (C=C stretch) | |

| Mass Spectrometry (EI) m/z | |

| 139 [M]⁺ |

Note: The spectroscopic data presented are representative and may vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step process, involving a Knorr pyrrole synthesis followed by saponification, is a reliable and efficient method for obtaining this valuable chemical intermediate. The provided experimental protocols and quantitative data will be a useful resource for researchers and professionals in the fields of organic synthesis and drug development. Careful execution of these procedures and appropriate analytical characterization are essential for ensuring the desired product quality and yield.

References

properties of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

An In-depth Technical Guide to 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial building block for the development of various therapeutic agents, leveraging the versatile reactivity and biological relevance of the pyrrole scaffold.

Core Properties and Data

This compound is a substituted pyrrole derivative. Its chemical structure and key identifying information are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 57338-76-8[1] |

| Molecular Formula | C₇H₉NO₂[1] |

| Molecular Weight | 139.15 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(N1)C)C(=O)O[1] |

| InChI Key | VDVWTJFVFQVCFN-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 199-201 °C (decomposes)[2] | The decomposition indicates potential thermal instability at the melting point. |

| Boiling Point | Not available | Expected to be significantly higher than the parent 2,5-dimethylpyrrole (165 °C) due to intermolecular hydrogen bonding of the carboxylic acid groups.[3][4] |

| Solubility | No quantitative data available. | Predicted to be poorly soluble in water but soluble in organic solvents like ethanol, DMSO, and DMF, which is typical for small carboxylic acids.[4] |

| pKa | Not experimentally determined. | Estimated to be in the range of 4-5 in aqueous solution, similar to other simple carboxylic acids. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of a corresponding ester via the Knorr pyrrole synthesis, followed by saponification (hydrolysis) to yield the final carboxylic acid.

Protocol 1: Knorr Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

This protocol is adapted from the classical Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester.[5][6][7] The α-amino ketone is generated in situ from an oximino precursor.

Materials:

-

Ethyl acetoacetate

-

Acetylacetone (2,4-pentanedione)

-

Sodium Nitrite (NaNO₂)

-

Zinc dust

-

Glacial Acetic Acid

-

Ethanol

-

Ice

Procedure:

-

Preparation of the α-oximinoacetoacetate: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate (1.0 equivalent) in glacial acetic acid.

-

Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) while vigorously stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, continue stirring for 30 minutes in the cold bath. This solution contains the in situ formed ethyl 2-oximinoacetoacetate.

-

Condensation and Cyclization: In a separate, larger flask, prepare a solution of acetylacetone (1.0 equivalent) in glacial acetic acid.

-

To this solution, add zinc dust (approx. 2.0 equivalents) to create a slurry.

-

Gradually add the previously prepared cold solution of ethyl 2-oximinoacetoacetate to the zinc and acetylacetone slurry. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.

-

Once the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour.

-

Work-up and Isolation: Pour the hot reaction mixture into a large volume of cold water. The crude product, ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and allow it to air dry.

-

The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Hydrolysis to this compound

This procedure describes the base-mediated hydrolysis of the ester obtained from Protocol 1.[8]

Materials:

-

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl), concentrated or 2M

Procedure:

-

Dissolve the crude or purified ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

-

Add potassium hydroxide (approx. 2-3 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidification: Slowly and carefully add hydrochloric acid dropwise to the cold solution while stirring. The product will precipitate as the solution becomes acidic (target pH ~2-3).

-

Isolation: Collect the precipitated solid, this compound, by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts and dry under vacuum.

Spectroscopic and Analytical Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~11-12 ppm: Very broad singlet, 1H (carboxylic acid, -COOH). ~8-9 ppm: Broad singlet, 1H (pyrrole N-H). ~6.0-6.2 ppm: Singlet, 1H (pyrrole C4-H). ~2.4 ppm: Singlet, 3H (pyrrole C5-CH₃). ~2.2 ppm: Singlet, 3H (pyrrole C2-CH₃). |

| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl (C=O). ~130-135 ppm: Pyrrole C2. ~125-130 ppm: Pyrrole C5. ~115-120 ppm: Pyrrole C3. ~105-110 ppm: Pyrrole C4. ~12-15 ppm: Two distinct methyl carbons (-CH₃). |

| FT-IR (cm⁻¹) | ~3300: N-H stretch (pyrrole). ~2500-3300: Very broad O-H stretch (carboxylic acid dimer). ~1660-1680: C=O stretch (carboxylic acid carbonyl). ~1500-1600: C=C stretches (pyrrole ring). |

| Mass Spec (EI) | m/z 139: Molecular ion [M]⁺. m/z 122: Loss of OH radical [M-17]⁺. m/z 94: Loss of COOH group [M-45]⁺. |

Chemical Reactivity and Biological Significance

The pyrrole-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. The title compound serves as a key intermediate for the synthesis of more complex molecules with significant biological activity.

Role in Drug Discovery

Derivatives of substituted pyrrole carboxylic acids are integral to several approved drugs and clinical candidates. Notably, they form the core of certain tyrosine kinase inhibitors used in oncology.[11] The compound 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a close analog, is the core of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[11] The carboxylic acid group provides a convenient handle for amide coupling reactions to introduce diverse side chains, enabling the modulation of pharmacological properties like solubility, cell permeability, and target binding.

Potential Therapeutic Applications

While this compound itself has not been extensively profiled, the broader class of pyrrole derivatives has demonstrated a wide range of biological activities, including:

-

Antibacterial and Antifungal: The pyrrole ring is a common motif in antimicrobial compounds.[13][14]

-

Anti-inflammatory: Some pyrrole derivatives show inhibitory activity against cyclooxygenase (COX) enzymes.[15]

-

Antitubercular: Pyrrole-2-carboxamides have been identified as potent inhibitors of key mycobacterial enzymes.[16]

The reactivity of the N-H proton also allows for further derivatization at the nitrogen position, adding another layer of synthetic versatility for creating compound libraries for high-throughput screening.

References

- 1. This compound | C7H9NO2 | CID 292957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethylpyrrole-3-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 3. sdlookchem.com [sdlookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

This document provides an in-depth overview of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental chemical identity, physicochemical properties, potential synthetic routes, and its relevance as a scaffold in medicinal chemistry.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyrrole ring substituted with two methyl groups and a carboxylic acid group.

The structure consists of a five-membered aromatic pyrrole ring. A carboxylic acid group is attached at position 3, and methyl groups are located at positions 2 and 5.

Chemical Structure:

Physicochemical Properties

The key computed physicochemical properties of this compound are summarized below. This data is essential for understanding its solubility, stability, and potential for further chemical modification.

| Property | Value | Source |

| Molecular Weight | 139.15 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(N1)C)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)5(2)8-4/h3,8H,1-2H3,(H,9,10) | PubChem[1] |

| InChIKey | VDVWTJFVFQVCFN-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 53.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most direct approach involves the hydrolysis of its corresponding ester, Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Protocol 1: Hydrolysis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

This protocol is adapted from standard procedures for the hydrolysis of pyrrole esters.[3]

-

Objective: To hydrolyze the ethyl ester precursor to yield the target carboxylic acid.

-

Materials:

-

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-52-2)[4]

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl), 1M solution

-

-

Procedure:

-

Dissolve Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.

-

Add a stoichiometric excess of potassium hydroxide.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution slowly by adding 1M HCl until the pH is approximately 3-4.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

-

Protocol 2: Foundational Paal-Knorr Pyrrole Synthesis

The core 2,5-dimethylpyrrole scaffold is classically synthesized via the Paal-Knorr reaction.[5] This involves the condensation of a 1,4-dicarbonyl compound with an amine.

-

Objective: To form the 2,5-dimethylpyrrole ring from acetonylacetone.

-

Materials:

-

Acetonylacetone (2,5-hexanedione)

-

Ammonium carbonate or another ammonia source

-

-

Procedure:

-

Combine acetonylacetone and ammonium carbonate in a reaction vessel.

-

Heat the mixture, typically at or above 100°C. The reaction proceeds with the evolution of CO₂ and water.[5]

-

Continue heating until the effervescence ceases, indicating the completion of the initial reaction.

-

The resulting crude 2,5-dimethylpyrrole can be purified by distillation. Note: This method produces the basic pyrrole ring, which would then require a subsequent carboxylation step (e.g., via Vilsmeier-Haack formylation followed by oxidation) to introduce the carboxylic acid group at the 3-position.

-

Visualized Workflows and Relationships

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the target compound via ester hydrolysis.

Caption: Synthetic pathway for this compound.

Relevance in Drug Discovery: A Conceptual Model

Pyrrole-3-carboxylic acid derivatives are key structural motifs in various pharmacologically active compounds, including tyrosine kinase inhibitors like Sunitinib.[6][7] The diagram below illustrates the general mechanism of action for such inhibitors.

References

- 1. This compound | C7H9NO2 | CID 292957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 57338-76-8 [matrix-fine-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | CID 137482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid (CAS Number: 57338-76-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 57338-76-8). This pyrrole derivative is a valuable building block in medicinal chemistry, with research indicating its role as a precursor for compounds with antimicrobial and anticancer properties. This document consolidates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis via the Paal-Knorr reaction, and explores its potential mechanism of action through a discussion of related compounds and their engagement with signaling pathways.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a pyrrole core substituted with two methyl groups and a carboxylic acid group. A summary of its key chemical identifiers and computed physical properties is presented in Table 1.

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 57338-76-8 | PubChem[1] |

| Molecular Formula | C₇H₉NO₂ | PubChem[1] |

| Molecular Weight | 139.15 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(N1)C)C(=O)O | PubChem[1] |

| InChI Key | VDVWTJFVFQVCFN-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 53.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis

The primary method for the synthesis of substituted pyrroles, including this compound, is the Paal-Knorr synthesis.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3]

Experimental Protocol: Paal-Knorr Synthesis

This protocol outlines the synthesis of a 2,5-dimethylpyrrole derivative, which is a precursor to the carboxylic acid.

Materials:

-

Hexane-2,5-dione

-

Primary amine (e.g., ammonia or a primary amine bearing a carboxyl group or a precursor)

-

Weak acid catalyst (e.g., acetic acid)

-

Solvent (e.g., ethanol, water)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the hexane-2,5-dione and an excess of the primary amine in a suitable solvent.

-

Add a catalytic amount of a weak acid to the mixture.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by vacuum filtration. Otherwise, extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the N-substituted 2,5-dimethylpyrrole.

Hydrolysis to Carboxylic Acid: If the synthesis starts with an ester-containing amine, the resulting pyrrole ester can be hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification.

Logical Flow of Paal-Knorr Synthesis:

Spectroscopic Characterization

While specific spectra for this compound are not widely published in commercial libraries, the expected spectral characteristics can be inferred from related structures.[4]

-

¹H NMR: Expected signals would include two singlets for the methyl groups, a singlet for the pyrrole ring proton, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Signals corresponding to the two methyl carbons, the four pyrrole ring carbons (two substituted and two unsubstituted), and the carboxylic acid carbonyl carbon would be expected.

-

FT-IR: Characteristic absorption bands would be observed for the N-H stretch, O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, and C-N and C-C stretching vibrations of the pyrrole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (139.15 g/mol ).

Biological Activity and Potential Signaling Pathways

Derivatives of this compound have been investigated for their biological activities, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of various pyrrole derivatives.[5][6][7][8] The mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The specific substitutions on the pyrrole ring play a crucial role in determining the potency and spectrum of antimicrobial activity.

Anticancer Activity and VEGFR-2 Signaling

Recent research has focused on pyrazoline-conjugated derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid as potential anticancer agents.[9] Molecular docking studies of these derivatives have suggested that they may act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

Proposed Signaling Pathway Inhibition:

References

- 1. This compound | C7H9NO2 | CID 292957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Paal-Knorr Synthesis: A Technical Guide to Substituted Pyrroles for Researchers and Drug Development Professionals

Introduction

The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the construction of the pyrrole ring, a prevalent heterocyclic scaffold in numerous pharmaceuticals, natural products, and functional materials. First reported independently by Carl Paal and Ludwig Knorr in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to afford substituted pyrroles.[1][2] Its enduring popularity stems from its operational simplicity, generally good yields, and the accessibility of its starting materials.[3]

The pyrrole moiety is a key structural component in a vast array of biologically active molecules, making the Paal-Knorr synthesis a valuable tool in drug discovery and development.[3] A prominent example is Atorvastatin (Lipitor®), a blockbuster drug used to lower cholesterol, which contains a central pyrrole ring often constructed using a Paal-Knorr or related synthesis.[3][4] The versatility of this reaction allows for the creation of diverse libraries of substituted pyrroles for screening against various biological targets, aiding in the discovery of new lead compounds for a range of diseases.[3]

This in-depth technical guide provides a comprehensive overview of the Paal-Knorr synthesis for substituted pyrroles, tailored for researchers, scientists, and drug development professionals. It covers the reaction mechanism, modern variations, quantitative data, detailed experimental protocols, and the biological significance of the resulting pyrrole derivatives.

Reaction Mechanism and Workflow

The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the initial formation of a hemiaminal.[1][2] The reaction is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, which is often activated by an acid catalyst. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic 2,5-dihydroxytetrahydropyrrole intermediate.[1][2] This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1][2] The ring-closing step is often considered the rate-determining step of the reaction.[3]

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]

- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hantzsch Pyrrole Synthesis: A Comprehensive Technical Guide to its Mechanism and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyrroles, a foundational scaffold in a myriad of biologically active natural products and pharmaceuticals, is a cornerstone of medicinal chemistry. Among the classical methods for constructing this vital heterocycle, the Hantzsch pyrrole synthesis offers a versatile and powerful multicomponent approach. This technical guide provides an in-depth exploration of the Hantzsch pyrrole synthesis, detailing its mechanism, diverse applications in drug development, and practical experimental protocols.

Core Mechanism of the Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a chemical reaction that combines β-ketoesters, α-haloketones, and ammonia or primary amines to form substituted pyrroles.[1] The generally accepted mechanism proceeds through several key steps, beginning with the formation of an enamine intermediate.[1]

The reaction commences with the nucleophilic attack of an amine on the β-carbon of a β-ketoester, which, following dehydration, yields an enamine. This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. Subsequent loss of a water molecule results in the formation of an imine intermediate. This intermediate then undergoes an intramolecular nucleophilic attack, leading to the formation of a five-membered ring. The final step involves the elimination of a hydrogen atom and rearrangement of the π-bonds within the ring to yield the aromatic pyrrole product.[1] An alternative mechanism has been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution reaction.[1]

References

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylpyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established synthetic routes for obtaining 2,5-dimethylpyrrole-3-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. The primary focus is on the practical starting materials and detailed methodologies for two robust and widely utilized synthetic strategies: the Knorr Pyrrole Synthesis and the Hantzsch Pyrrole Synthesis. Each pathway is detailed with experimental protocols, quantitative data, and workflow diagrams to facilitate reproducible and efficient synthesis.

I. Knorr Pyrrole Synthesis Route

The Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles. For the synthesis of 2,5-dimethylpyrrole-3-carboxylic acid, a two-step approach is typically employed. The first step involves the synthesis of a precursor, diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, through a one-pot reaction. This intermediate then undergoes selective hydrolysis and decarboxylation to yield the target molecule.

A. Step 1: Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate

The initial step utilizes readily available starting materials, ethyl acetoacetate and sodium nitrite, in a reaction catalyzed by zinc dust in acetic acid.[1][2][3] This one-pot method is efficient for producing the key pyrrole diester intermediate.[1]

Experimental Protocol:

A solution of ethyl acetoacetate in glacial acetic acid is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (5-7°C).[3] After a period of stirring, zinc dust is added portion-wise, which initiates an exothermic reaction leading to the formation of an α-amino-β-ketoester in situ. This intermediate immediately condenses with a second molecule of ethyl acetoacetate. The reaction mixture is then refluxed to drive the cyclization and dehydration, yielding the desired diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.[3] The crude product is isolated by precipitation in water and can be purified by recrystallization from ethanol.

Quantitative Data:

| Starting Material/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Role |

| Ethyl Acetoacetate | 130.14 | 32.5 g | 0.25 | Starting Material |

| Sodium Nitrite (NaNO₂) | 69.00 | 8.7 g | 0.126 | Nitrosating Agent |

| Zinc (Zn) | 65.38 | 16.7 g | 0.255 | Reducing Agent |

| Glacial Acetic Acid | 60.05 | 75 mL | - | Solvent/Catalyst |

| Water | 18.02 | 12.5 mL | - | Solvent |

| Product | MW ( g/mol ) | Yield | ||

| Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 253.29 | 57-64% |

Reaction Workflow:

Caption: Knorr synthesis of the pyrrole diester intermediate.

B. Step 2: Selective Hydrolysis and Decarboxylation

Experimental Protocol (General Approach):

The diester is treated with one equivalent of potassium hydroxide in an alcoholic solvent at a controlled temperature. The reaction is monitored until the formation of the monoacid-monoester is maximized. After acidification and extraction, the isolated intermediate is heated to induce decarboxylation, yielding 2,5-dimethylpyrrole-3-carboxylic acid.

Reaction Workflow:

Caption: Hydrolysis and decarboxylation to the final product.

II. Hantzsch Pyrrole Synthesis Route

The Hantzsch synthesis provides an alternative and effective route to substituted pyrroles. For the target molecule, a two-step process is also employed, starting with the synthesis of an ester precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

A. Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This synthesis involves the reaction of 2-bromopropanal, ethyl acetoacetate, and ammonia.[6] The 2-bromopropanal is typically prepared in situ or in a preceding step by the bromination of propionaldehyde.[6]

Experimental Protocol:

Propionaldehyde is brominated to yield 2-bromopropanal.[6] In a separate vessel, ethyl acetoacetate is treated with ammonia water to form the enamine intermediate. The previously prepared 2-bromopropanal is then added to this mixture. The subsequent condensation and cyclization yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[6] The reaction is typically carried out at a controlled temperature between 0°C and 50°C.[6]

Quantitative Data:

| Starting Material/Reagent | Molecular Weight ( g/mol ) | Role |

| Propionaldehyde | 58.08 | Precursor for α-haloketone |

| Bromine | 159.81 | Brominating Agent |

| Ethyl Acetoacetate | 130.14 | β-ketoester |

| Ammonia (aqueous) | 17.03 | Nitrogen Source |

| Product | MW ( g/mol ) | Yield |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | High |

Reaction Workflow:

Caption: Hantzsch synthesis of the pyrrole ester intermediate.

B. Step 2: Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

The ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is dissolved in a suitable solvent mixture, such as methanol and water, and treated with a strong base like potassium hydroxide.[7] The mixture is heated under reflux to drive the saponification to completion. Afterwards, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the 2,5-dimethylpyrrole-3-carboxylic acid. The solid product is then collected by filtration, washed, and dried.[7]

Reaction Workflow:

Caption: Hydrolysis of the ester to the final carboxylic acid.

III. Paal-Knorr Pyrrole Synthesis Considerations

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[8] To directly synthesize 2,5-dimethylpyrrole-3-carboxylic acid or its ester via this route, a 1,4-dicarbonyl compound with the appropriate substitution pattern would be required, such as 3-acetyl-5-oxohexanoic acid or its ester. The synthesis of such a starting material can be complex, making the Knorr and Hantzsch routes, which utilize more readily available starting materials, generally more practical. However, for the synthesis of the related 2,5-dimethylpyrrole, the Paal-Knorr reaction of acetonylacetone (hexane-2,5-dione) with an ammonia source like ammonium carbonate is a straightforward and high-yielding procedure.[9]

Quantitative Data for 2,5-Dimethylpyrrole Synthesis:

| Starting Material/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Role |

| Acetonylacetone | 114.14 | 100 g | 0.88 | 1,4-Dicarbonyl |

| Ammonium Carbonate | 96.09 | 200 g | 1.75 | Ammonia Source |

| Product | MW ( g/mol ) | Yield | ||

| 2,5-Dimethylpyrrole | 95.14 | 81-86% |

This guide has outlined the primary and most effective starting materials and synthetic pathways for the preparation of 2,5-dimethylpyrrole-3-carboxylic acid, providing a solid foundation for its synthesis in a research and development setting.

References

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Properties of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed analysis based on data from closely related structures and established spectroscopic principles. The information herein is intended to support identification, characterization, and further investigation of this molecule.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₉NO₂ Molecular Weight: 139.15 g/mol CAS Number: 57338-76-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its ethyl ester derivative and general spectroscopic trends for carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~8.5-9.5 | Singlet (broad) | 1H | N-H |

| ~6.5 | Singlet | 1H | C4-H |

| ~2.4 | Singlet | 3H | C5-CH₃ |

| ~2.2 | Singlet | 3H | C2-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C=O (Carboxylic Acid) |

| ~135 | C5 |

| ~128 | C2 |

| ~115 | C4 |

| ~110 | C3 |

| ~13 | C5-CH₃ |

| ~12 | C2-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | N-H | Stretching |

| ~2500-3300 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~1680 | C=O | Stretching (Carboxylic Acid) |

| ~1560 | C=C | Stretching (Pyrrole Ring) |

| ~1450 | C-H | Bending |

| ~1250 | C-O | Stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular Ion) |

| 122 | [M-OH]⁺ |

| 94 | [M-COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

-

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectroscopy of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous structures to provide a robust prediction of its spectral characteristics. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are working with substituted pyrroles.

Introduction to the NMR Spectroscopy of Pyrroles

The pyrrole moiety is a five-membered aromatic heterocycle that is a core structural component in a vast array of biologically active molecules and functional materials. NMR spectroscopy is an indispensable tool for the structural elucidation of these compounds. The chemical environment of each proton and carbon atom in the pyrrole ring is highly sensitive to the nature and position of its substituents, resulting in characteristic chemical shifts in their respective NMR spectra.

In the case of this compound, the electron-donating methyl groups at the C2 and C5 positions, and the electron-withdrawing carboxylic acid group at the C3 position, exert distinct electronic effects that influence the chemical shifts of the remaining ring proton and carbons.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4 | 6.0 - 6.3 | Singlet | 1H |

| NH | 10.5 - 12.0 | Broad Singlet | 1H |

| COOH | 11.0 - 12.5 | Broad Singlet | 1H |

| 2-CH₃ | 2.2 - 2.4 | Singlet | 3H |

| 5-CH₃ | 2.1 - 2.3 | Singlet | 3H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts of the NH and COOH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 135 - 140 |

| C3 | 115 - 120 |

| C4 | 105 - 110 |

| C5 | 130 - 135 |

| C=O | 165 - 170 |

| 2-CH₃ | 12 - 15 |

| 5-CH₃ | 11 - 14 |

Note: Chemical shifts are referenced to the solvent signal.

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Sample Purity: The sample of this compound should be of high purity (>95%) to avoid the presence of interfering signals from impurities.

-

Solvent Selection: A suitable deuterated solvent must be chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic COOH and NH protons. Chloroform-d (CDCl₃) with a small amount of DMSO-d₆ can also be used.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated solution is preferable, typically 20-50 mg in 0.6-0.7 mL of solvent.

-

-

Procedure:

-

Weigh the desired amount of the compound directly into a clean, dry NMR tube.

-

Add the deuterated solvent to the appropriate volume.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Temperature: 298 K.

3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at 2.50 ppm). For ¹³C NMR, the solvent signal is used for referencing (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Conceptual workflow for NMR analysis.

The Biological Potential of Substituted Pyrrole-3-Carboxylic Acids: A Technical Guide

The pyrrole ring is a fundamental heterocyclic motif that serves as a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its derivatives, substituted pyrrole-3-carboxylic acids have emerged as a particularly versatile scaffold, demonstrating a wide spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, tailored for researchers, scientists, and drug development professionals.

Synthesis of Substituted Pyrrole-3-Carboxylic Acids

The synthesis of the pyrrole-3-carboxylic acid core can be achieved through several classic and modern organic chemistry reactions. The choice of method often depends on the desired substitution pattern.

1.1. Hantzsch Pyrrole Synthesis

A prominent method for synthesizing substituted pyrroles is the Hantzsch synthesis. This reaction typically involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[5] A modern adaptation of this method utilizes a one-step continuous flow synthesis, reacting tert-butyl acetoacetates, primary amines, and 2-bromoketones. A key advantage of this flow chemistry approach is that the hydrogen bromide (HBr) generated as a byproduct can be used in situ to hydrolyze the tert-butyl ester, yielding the desired carboxylic acid directly in a single microreactor.[4][5][6]

1.2. Paal-Knorr Synthesis

The Paal-Knorr synthesis is another fundamental method for creating pyrrole rings. The process involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by dehydrative condensation to form the pyrrole ring.[7] This method is particularly useful for synthesizing 1,2,5-trisubstituted pyrrole derivatives.

Biological Activities and Therapeutic Potential

Substituted pyrrole-3-carboxylic acids and their amide derivatives exhibit a remarkable range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5]

2.1. Anticancer Activity

The pyrrole-3-carboxylic acid scaffold is a key feature in several potent anticancer agents that act through various mechanisms of action.

-

Tubulin Polymerization Inhibition : Certain ethyl-2-amino-pyrrole-3-carboxylate derivatives have been identified as novel anticancer agents.[8] These compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, which leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[8][9]

-

VEGFR-2 Inhibition : Molecular hybridization of the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid scaffold with a pyrazoline moiety has yielded derivatives with significant anticancer potential.[10] Molecular docking studies suggest these compounds bind effectively to the ATP site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, thereby inhibiting tumor growth.[10] The binding affinity of the most potent compounds is comparable to the established drug, sunitinib.[10]

References

- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. chemimpex.com [chemimpex.com]

- 4. syrris.com [syrris.com]

- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. syrris.com [syrris.com]

- 7. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the medicinal chemistry applications of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives. This scaffold is a key component in the development of various therapeutic agents, most notably as a cornerstone in the design of kinase inhibitors for cancer therapy. This document outlines synthetic protocols, biological activity data, and experimental methodologies to guide researchers in this field.

Introduction

The this compound moiety is a privileged scaffold in medicinal chemistry. Its structural features allow for versatile modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. A prime example of its successful application is in the structure of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2][3] This document will explore the synthesis, biological evaluation, and mechanism of action of compounds derived from this core structure.

Key Applications in Medicinal Chemistry

The primary application of this compound derivatives is in the development of kinase inhibitors . These compounds have shown significant activity against various kinases involved in cancer progression, particularly Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] By inhibiting these receptors, these compounds can effectively block downstream signaling pathways that are crucial for tumor angiogenesis and cell proliferation.[4][5]

Beyond oncology, derivatives of this scaffold have also been investigated for their antimicrobial and antiproliferative activities against various pathogens and cell lines.[6][7]

Data Presentation: Biological Activity

The following tables summarize the biological activity of representative this compound derivatives.

Table 1: Kinase Inhibitory Activity of Sunitinib and Related Analogs

| Compound | Target Kinase | IC50 (nM) | Cellular Assay IC50 (nM) | Reference |

| Sunitinib (SU11248) | VEGFR-2 | 2 | 10 | [3] |

| PDGFR-β | 1 | 10 | [3] | |

| SU5416 | VEGFR-2 | 20 | 100 | [3] |

| PDGFR-β | >1000 | >1000 | [3] | |

| SU6668 | VEGFR-2 | 240 | 2500 | [3] |

| PDGFR-β | 8 | 60 | [3] |

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Fungal Strain | MIC (μg/mL) | Reference |

| Pyrrole-benzamide derivative | Staphylococcus aureus | 3.12 - 12.5 | Candida albicans | - | [7] |

| Pyrrole-3-carboxaldehyde derivative | Pseudomonas putida | 16 | - | - | [7] |

| Marinopyrrole A derivative | MRSA | 0.13 - 0.255 | - | - | [7] |

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Paal-Knorr Synthesis

This protocol describes a general method for the synthesis of the pyrrole core structure.

Materials:

-

1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

-

Primary amine or ammonia

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (optional, e.g., acetic acid, hydrochloric acid)

Procedure:

-

In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in the chosen solvent.

-

Add the primary amine or an ammonia source (1.0-1.2 eq).

-

If required, add a catalytic amount of acid.

-

Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2,5-dimethyl-1H-pyrrole derivative.[4][8]

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol provides a method to assess the inhibitory activity of compounds against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White 96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be ≤1%.

-

In a white 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

-

Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well, except for the negative control wells (add buffer only).

-

Initiate the kinase reaction by adding 25 µL of ATP solution to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of the luminescence-based detection reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10][11]

Protocol 3: Cell Proliferation Assay (BrdU Incorporation)

This protocol measures the antiproliferative activity of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HUVEC, HT-29)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)

-

Substrate for the detection enzyme

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO).

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling solution and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.

-

Wash the wells with PBS and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.

-

Wash the wells to remove unbound antibody.

-

Add the detection substrate and incubate until color development is sufficient.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition) value.[1][2]

Visualizations

Signaling Pathways

The following diagram illustrates the signaling pathways targeted by this compound-based kinase inhibitors like Sunitinib.

Caption: Inhibition of VEGFR and PDGFR signaling by Sunitinib.

Experimental Workflow

The logical flow for the discovery of novel kinase inhibitors based on the this compound scaffold is depicted below.

Caption: Drug discovery workflow for pyrrole-based kinase inhibitors.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid as a versatile intermediate in pharmaceutical research and development. The document includes detailed experimental protocols, quantitative data on the biological activity of related compounds, and diagrams of synthetic and signaling pathways.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrrole family. The pyrrole ring is a fundamental structural motif found in numerous biologically active molecules and approved pharmaceutical agents.[1] Its derivatives have shown a wide range of medicinal properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2] Specifically, the pyrrole-3-carboxylic acid scaffold serves as a crucial building block for the synthesis of targeted therapies, particularly kinase inhibitors. While its isomer, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a key intermediate in the synthesis of the multi-kinase inhibitor Sunitinib, this compound holds significant potential for the development of novel therapeutics.

Synthesis Protocols

The synthesis of this compound can be achieved in a two-step process starting from the readily available 2,5-hexanedione. The first step involves the synthesis of the 2,5-dimethylpyrrole precursor via the Paal-Knorr pyrrole synthesis, followed by the introduction of a carboxylic acid group at the 3-position.

Step 1: Synthesis of 2,5-Dimethylpyrrole (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3][4]

Experimental Protocol:

-

Reaction Setup: In a 500-mL Erlenmeyer flask equipped with a reflux condenser, combine 100 g (0.88 mole) of 2,5-hexanedione (acetonylacetone) and 200 g (1.75 moles) of ammonium carbonate.

-

Heating: Heat the mixture in an oil bath at 100°C until the effervescence ceases (approximately 60-90 minutes).

-

Reflux: Replace the air-cooled condenser with a water-cooled condenser and gently reflux the mixture at a bath temperature of 115°C for an additional 30 minutes.

-

Work-up: Cool the reaction mixture. The upper, yellow layer of 2,5-dimethylpyrrole will separate. Separate the layers and extract the lower aqueous layer with 15 mL of chloroform.

-

Drying and Purification: Combine the organic layers and dry over anhydrous calcium chloride in a tightly stoppered container that has been purged with nitrogen. The crude product can be purified by distillation.[5]

Step 2: Synthesis of this compound

A common strategy for the introduction of a carboxylic acid group onto an electron-rich pyrrole ring is a two-step process involving Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.

Experimental Protocol (General Procedure):

-

Vilsmeier-Haack Formylation:

-

Cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.[6]

-

Add 2,5-dimethylpyrrole dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium acetate and heat to hydrolyze the iminium salt intermediate.

-

Extract the product, 3-formyl-2,5-dimethylpyrrole, with an organic solvent, dry, and concentrate.

-

-

Oxidation to Carboxylic Acid:

-

Dissolve the crude 3-formyl-2,5-dimethylpyrrole in a suitable solvent (e.g., acetone).

-

Add a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent) at 0°C.

-

Stir the reaction at room temperature until the aldehyde is completely consumed.

-

Work up the reaction by quenching any excess oxidant, filtering any solid byproducts, and acidifying the aqueous layer to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield this compound.

-

Application in Pharmaceutical Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of various potential therapeutic agents. A significant area of application is in the development of kinase inhibitors for oncology.

VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[7] In cancer, pathological angiogenesis is crucial for tumor growth and metastasis. Therefore, inhibiting the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy. Pyrrole-based molecules have been identified as potent VEGFR-2 inhibitors.

Derivatives of this compound can be synthesized to target the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and downstream signaling.

Quantitative Data on Biological Activity of Related Compounds

While specific data for derivatives of this compound is limited in publicly available literature, a study on pyrazoline-conjugated derivatives of the closely related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid provides valuable insight into the potential of this scaffold.[8]

| Compound Type | Assay | Concentration | Results |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | In vitro antimicrobial | 32 µg/ml | Growth inhibition in the range of 50.87-56.60% |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | NCI-60 anticancer screen | 10 µM | Growth inhibition in the range of 50.21-108.37% against various cancer cell lines |

| Most potent derivative | Molecular Docking (VEGFR-2) | N/A | Binding affinity of -9.5 kcal/mol (comparable to Sunitinib's -9.9 kcal/mol) |

Table 1: Biological activity data for derivatives of a closely related pyrrole-3-carboxylic acid isomer. Data from a study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives.[8]

Conclusion

This compound is a promising and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation from common starting materials and the established biological significance of the pyrrole-3-carboxylic acid scaffold, particularly in the context of kinase inhibition, make it a valuable building block for the discovery and development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in their drug discovery programs.

References

- 1. Arylcarboxylation of unactivated alkenes with CO2 via visible-light photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2006012642A2 - Pyrrole derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenylï½-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of pharmaceutical compounds - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid via Paal-Knorr Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract